Massadine chloride

Description

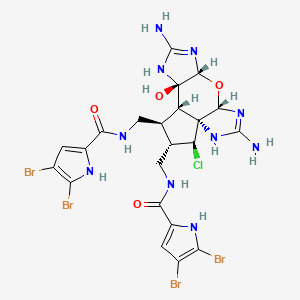

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C22H23Br4ClN10O4 |

|---|---|

Poids moléculaire |

846.6 g/mol |

Nom IUPAC |

4,5-dibromo-N-[[(1R,2S,3S,4S,5S,6R,10R,12S)-8,14-diamino-2-chloro-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C22H23Br4ClN10O4/c23-7-1-9(32-13(7)25)15(38)30-3-5-6(4-31-16(39)10-2-8(24)14(26)33-10)12(27)21-11(5)22(40)18(35-20(29)37-22)41-17(21)34-19(28)36-21/h1-2,5-6,11-12,17-18,32-33,40H,3-4H2,(H,30,38)(H,31,39)(H3,28,34,36)(H3,29,35,37)/t5-,6-,11+,12+,17+,18-,21+,22-/m1/s1 |

Clé InChI |

HTYVZJHSQDIKIM-RVJSRHHYSA-N |

SMILES isomérique |

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br |

SMILES canonique |

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br |

Synonymes |

massadine chloride |

Origine du produit |

United States |

Isolation and Biosynthetic Pathway Elucidation of Massadine Chloride

Role of Aziridinium (B1262131) Intermediates in Biosynthetic Transformations

A central feature of the proposed biosynthesis of massadine (B1247034) from massadine chloride is the involvement of a reactive aziridinium intermediate. researchgate.netnih.gov This hypothesis gained traction from studies on related systems where the reaction of a cyclopentyl chloride with an azide (B81097) proceeded with retention of configuration, suggesting the participation of a neighboring aminoimidazole group to form a transient aziridinium species. nih.gov

In the case of this compound, it is proposed that the molecule undergoes an intramolecular nucleophilic attack by the aminoimidazole nitrogen on the carbon bearing the chlorine atom. This displacement of the chloride ion results in the formation of a strained, three-membered aziridinium ring, referred to as "massadine aziridine". researchgate.netnih.gov This highly reactive intermediate is then susceptible to attack by water. The subsequent hydrolysis of the aziridinium ring leads to the formation of massadine, which possesses a hydroxyl group in place of the original chlorine atom. researchgate.netnih.gov This transformation from this compound to massadine has been observed to occur readily in an aqueous medium at 60 °C. nih.gov The geometry of this compound, specifically the dihedral angle between the C-N bond of the aminoimidazole and the C-Cl bond, is believed to be favorable for this intramolecular displacement, a feature not as prevalent in other chlorinated pyrrole-imidazole alkaloids. nih.gov

Bioinspired Synthetic Approaches to Validate Biosynthetic Hypotheses

The proposed biosynthetic pathway involving an aziridinium intermediate has been a source of inspiration for synthetic chemists. These "bioinspired" or "biomimetic" syntheses aim to replicate the proposed natural transformations in a laboratory setting, thereby providing strong evidence for the biosynthetic hypotheses. nih.gov

The total synthesis of massadine and this compound has been a significant challenge due to their complex, densely functionalized structures with multiple stereocenters. nih.gov A successful synthetic strategy involved the development of a unique and chemoselective method to oxidize unprotected guanidines under aqueous conditions in the presence of air. capes.gov.br

One of the key achievements in this area was the first successful synthesis of the complex pyrrole-imidazole alkaloids, including axinellamines, massadine, and this compound, which was reported in 2008. nih.gov These syntheses not only confirmed the structures of these natural products but also lent support to the proposed biosynthetic relationships. For instance, the conversion of synthetic this compound to massadine under aqueous conditions mirrored the proposed natural transformation, thus validating the role of the aziridinium intermediate. nih.gov These synthetic efforts often rely on abiotic oxidative coupling reactions, which bypass the need for enzymes but require meticulous control over stereochemistry. benchchem.com The successful enantioselective syntheses have further confirmed the absolute stereochemistry of these molecules. nih.gov

Total Synthesis Strategies

The assembly of the this compound scaffold requires a carefully planned sequence of reactions to construct its unique hexacyclic framework. The first total synthesis of (±)-massadine chloride highlighted an approach centered on the late-stage construction of key heterocyclic components. nih.govresearchgate.net

The synthesis of complex molecules can generally proceed through two main strategies: linear/iterative and convergent. wikipedia.org A linear or iterative synthesis builds the molecule step-by-step in a sequential fashion. In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined in the final stages. wikipedia.org

The reported total synthesis of this compound is best described as an iterative strategy. nih.gov This approach involves the sequential formation of the crucial ring systems from a common precursor. A key feature of this route is the "iterative formation of the 2-aminoimidazole" moiety onto a pre-existing core structure. nih.gov This step-wise construction allows for the gradual increase in molecular complexity, building upon a central scaffold. The retrosynthetic analysis reveals a strategy focused on disconnecting the molecule at key bonds that allows for a logical, sequential assembly of the required subunits. nih.gov

The construction of the tetracyclic core of this compound is a pivotal part of its total synthesis, involving the precise assembly of the spirocyclic guanidine (B92328) and the 2-aminoimidazole subunits. The synthesis commences from a readily available α-chloroketone intermediate. nih.gov

The key steps in this sequential construction are outlined below:

Formation of the 2-Aminoimidazole Ring : The α-chloroketone precursor is treated with cyanamide under buffered conditions. This reaction constructs the desired 2-aminoimidazole ring, a critical component of the alkaloid's structure. nih.gov This transformation yields the advanced spirocyclic intermediate necessary for the subsequent cyclization. nih.govresearchgate.net

Oxidative Cyclization : With the 2-aminoimidazole in place, the next crucial step is an oxidative cyclization to form the tetracyclic core. This step establishes the key C-O bond and sets the stereochemistry at the C3 and C7 positions. nih.gov

Final Functionalization : Following the core construction, final functional group manipulations, including the reduction of azide moieties and coupling with a bromopyrrole fragment, complete the synthesis of this compound. nih.gov

| Stage | Key Transformation | Reactants/Reagents | Product |

|---|---|---|---|

| 1 | 2-Aminoimidazole Formation | α-chloroketone intermediate, Cyanamide | Spirocyclic 2-aminoimidazole intermediate |

| 2 | Oxidative Cyclization | Spirocyclic intermediate, Dimethyldioxirane (B1199080) (DMDO), Trifluoroacetic acid (TFA) | Tetracyclic core |

| 3 | Final Assembly | Tetracyclic core, PtO₂, H₂, Bromopyrrole derivative | This compound |

Overcoming Synthetic Challenges

The synthesis of this compound is fraught with challenges, primarily related to the control of stereochemistry across its multiple chiral centers. nih.gov The dense arrangement of functional groups and the inherent conformational flexibility of the molecule require highly selective reactions. rijournals.com

Achieving the correct relative and absolute stereochemistry is paramount in the synthesis of this compound. The molecule possesses eight stereogenic centers, making diastereoselective control a significant hurdle. researchgate.net The most formidable challenge lies in the diastereoselective oxidative cyclization step, which establishes the stereocenters at C3 and C7. nih.gov

During the oxidative cyclization to form the tetracyclic core, the formation of the undesired C3,C7-epimer is a major competing pathway. nih.gov Initial investigations revealed that a variety of oxidative conditions surprisingly favored the formation of the C3,C7-epi-massadine chloride over the desired natural product stereochemistry. nih.gov

The ratio of the desired diastereomer to the epimer was found to be highly dependent on the reaction conditions, including the choice of oxidant and solvent. After extensive optimization, it was discovered that specific conditions could influence the diastereomeric ratio, though the epimer often remained the major product. This suggests that the transition state leading to the C3,C7-epimer is likely thermodynamically more favorable under many conditions. nih.gov The stability and relative ease of formation of these epi-massadines pose a significant challenge to achieving a high yield of the natural product. nih.gov

To address the challenge of epimer formation, a specific strategy for the diastereoselective oxidative cyclization was developed. This involved a two-stage process designed to favor the formation of the desired C3/C7 stereochemistry. nih.gov

Optimized Oxidative Cyclization Conditions:

| Oxidant | Solvent | Additive | Diastereomeric Ratio (Desired : Epi) |

| Dimethyldioxirane (DMDO) | Water | Trifluoroacetic acid (TFA) for closure | 1 : 3.7 |

Table data sourced from Su et al. (2008). nih.gov

The optimized strategy involves:

Oxidation : The spirocyclic 2-aminoimidazole intermediate is first treated with dimethyldioxirane (DMDO) in water. nih.gov

pH Control : Careful control of pH during the oxidation step is critical. This is necessary to suppress a competing N-cyclization pathway that would lead to the isomeric axinellamine core instead of the desired O-cyclization for the massadine core. nih.gov

Acid-Mediated Ring Closure : The oxidation is followed by ring closure in neat trifluoroacetic acid (TFA). This two-step sequence provided the most favorable, albeit still challenging, diastereomeric ratio of 1:3.7 in favor of the epi-product. nih.gov

This protocol, while not perfectly selective, provided a viable route to access the natural this compound structure, which could then be separated from its epimer. This work underscores the subtle energetic differences that dictate the stereochemical outcome in complex cyclization reactions. nih.gov

Chemoselective Oxidation of Unprotected Guanidine Moieties

A pivotal breakthrough in the total synthesis of this compound was the development of a method for the direct and chemoselective oxidation of unprotected guanidine moieties. nih.govnih.gov This approach circumvents the need for complex protecting group strategies that would otherwise be necessary to differentiate the multiple reactive nitrogen atoms within the molecule.

The optimized method employs a silver(II)-mediated oxidation. nih.gov Researchers found that conducting this reaction in the presence of trifluoroacetic acid (TFA) significantly accelerates the process, leading to higher conversions and, in some cases, is essential for the reaction to proceed at all. nih.gov This protocol has proven to be robust and applicable to a variety of complex spirocyclic guanidines, demonstrating its general utility in the synthesis of related alkaloids. nih.govnih.gov For instance, precursors to the axinellamines, which previously required elevated temperatures and long reaction times, could be synthesized in under three hours at ambient temperature with substantial yields. nih.gov

Table 1: Effect of TFA on Silver(II)-Mediated Oxidation of Axinellamine Precursors nih.gov

| Precursor | Conditions | Reaction Time | Yield |

| 13 | Heating, extended | >12 h | Low |

| 13 | Ag(II) picolinate (B1231196), TFA/H₂O | <3 h | 77% |

| 14 | Heating, extended | >12 h | Low |

| 14 | Ag(II) picolinate, TFA/H₂O | <3 h | 48% |

This table illustrates the significant rate and yield enhancement upon the addition of TFA to the silver(II)-mediated oxidation.

Acid-Mediated Cyclization and Ring Closure in Complex Scaffolds

The construction of the tetracyclic core of this compound is achieved through an acid-mediated cyclization. Following the key oxidation step, the resulting intermediate undergoes a ring closure reaction. nih.gov Investigations into this crucial step revealed that treatment with neat trifluoroacetic acid (TFA) effectively promotes the desired cyclization, leading to the formation of the massadine scaffold. nih.gov

An important finding during the optimization of this process was that the acid-mediated closure could influence the stereochemical outcome. nih.gov In the synthesis of this compound, the cyclization of the oxidized 2-aminoimidazole intermediate surprisingly favored the formation of the C3,C7-epi products, which are diastereomers of the natural product's stereochemistry. nih.gov This highlights the subtle energetic factors that govern the formation of these complex ring systems.

Iterative Assembly of the 2-Aminoimidazole Ring System

The 2-aminoimidazole ring, a key structural feature of this compound, is constructed through a carefully orchestrated iterative sequence. nih.gov This multi-step process begins with an α-chloroketone intermediate. The synthesis proceeds as follows:

Displacement: The α-chlorine is displaced with sodium diformylamide. This step requires careful pH control to achieve a good yield (72% over two steps including the subsequent deprotection). nih.gov

Deprotection: The Boc protecting group is removed using trifluoroacetic acid. nih.gov

Oxidation and Deformylation: The previously discussed silver(II) picolinate oxidation in the presence of 10% TFA in water installs a crucial C9 hemiaminal, which is isolated in 84% yield after deformylation. nih.gov

Guanidinylation: Finally, treatment of the hemiaminal with cyanamide under buffered conditions (pH 5.0) constructs the desired 2-aminoimidazole ring. This reaction yields the target chloro-analogue (in 32% yield) along with its corresponding hydroxy analogue (24% yield). nih.gov

This iterative approach allows for the controlled and sequential installation of the necessary functionalities to build the complex 2-aminoimidazole portion of the molecule.

Control of Reaction Rates and Yields through Solvent and pH Optimization

The successful synthesis of a complex and highly polar molecule like this compound is critically dependent on the optimization of reaction conditions, particularly solvent and pH. nih.gov Throughout the synthetic sequence, precise control over these parameters is essential to maximize yields and prevent the formation of undesired side products.

For example, the initial displacement of the α-chlorine with sodium diformylamide necessitates careful pH management. nih.gov Similarly, the final construction of the 2-aminoimidazole ring via treatment with cyanamide is performed under buffered conditions to maintain a pH of 5.0, ensuring the desired reaction proceeds efficiently. nih.gov A critical aspect of pH control was observed during the oxidation step, where maintaining acidic conditions was required to suppress a potential N-cyclization pathway that would lead to the isomeric axinellamine ring system instead of the desired massadine core. nih.gov

Furthermore, the discovery that adding TFA to the silver(II)-mediated oxidation dramatically accelerated the reaction and improved yields is a prime example of solvent optimization leading to a more robust and efficient process. nih.gov

Synthesis of this compound Analogues and Derivatives

The development of a successful total synthesis for this compound has enabled the preparation of various analogues and derivatives. These compounds are invaluable for structure-activity relationship (SAR) studies and for confirming the stereochemical assignments of the natural products.

Preparation of Diastereomeric Epi-Analogues (e.g., 3,7-epi-massadine chloride)

During the total synthesis of this compound, it was discovered that the acid-mediated cyclization of the oxidized 2-aminoimidazole intermediate favored the formation of the C3,C7-epi diastereomer. nih.gov By optimizing the reaction conditions, chemists were able to control and isolate these diastereomers.

After extensive experimentation, a set of conditions using dimethyldioxirane (DMDO) as the oxidant in a 9:1 water/TFA mixture, followed by ring closure in neat TFA, provided a 1:3.7 ratio of the diastereomeric precursors leading to this compound and 3,7-epi-massadine chloride, respectively. nih.gov A similar sequence on the corresponding hydroxy-analogue provided access to massadine and 3,7-epi-massadine in a 1:2 ratio. nih.gov The synthesis and full characterization of these epi-analogues have been completed, providing important insights into the stability and formation of this complex natural product family. nih.govnih.gov

Table 2: Diastereomeric Ratios in the Synthesis of Massadine and Epi-Massadine Analogues nih.gov

| Series | Oxidant | Cyclization Conditions | Product Ratio (Natural : Epi) |

| Chloro | DMDO | Neat TFA | 1 : 3.7 |

| Hydroxy | DMDO | Neat TFA | 1 : 2.0 |

This table summarizes the diastereomeric outcomes of the optimized oxidation and cyclization sequence for both the chloro and hydroxy series of massadine precursors.

Synthesis of Massadine Chloride

The total synthesis of (±)-massadine chloride was a significant achievement in organic chemistry, accomplished through a carefully designed and orchestrated sequence of reactions. The synthetic route involved the manipulation of highly polar and structurally complex intermediates. nih.gov A key step in the synthesis was the development of a chemoselective method to oxidize unprotected guanidines under aqueous conditions in the presence of air. nih.gov The synthesis not only confirmed the proposed structure of the natural product but also provided a pathway to produce analogues for further biological investigation. nih.gov

Structural Elucidation and Stereochemical Characterization

Spectroscopic Techniques for Structural Analysis

The foundational characterization of Massadine (B1247034) chloride's constitution relies on high-resolution spectroscopic methods that precisely define its molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy has been indispensable in piecing together the complex framework of Massadine chloride. One-dimensional (1D) ¹H and ¹³C NMR spectra provided the initial inventory of proton and carbon environments within the molecule. acs.org

To assemble the molecular puzzle, a variety of two-dimensional (2D) NMR experiments were employed. vliz.be

Correlation Spectroscopy (COSY): These experiments were used to identify proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons and outlining the spin systems within the molecule's various rings and side chains. acs.orgvliz.be

Heteronuclear Single Quantum Coherence (HSQC): This technique correlated each proton to its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on their proton attachments. vliz.be

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): NOESY and its rotating-frame equivalent (ROESY) experiments detect protons that are close in space, regardless of their bonding connectivity. These through-space correlations provided crucial information about the molecule's three-dimensional fold and the relative configuration of its many stereocenters. benchchem.comvliz.benih.gov For instance, in the analysis of the related 3,7-epi-massadine chloride, 36 distinct interproton distance restraints were derived from a ROESY spectrum, which were fundamental for subsequent computational analysis. nih.gov

| NMR Experiment | Type of Information Obtained | Contribution to Structural Elucidation |

|---|---|---|

| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through bonds | Identifies neighboring protons and maps out spin systems. acs.orgvliz.be |

| HSQC (Heteronuclear Single Quantum Coherence) | Direct ¹H-¹³C one-bond correlations | Assigns carbon signals based on attached protons. vliz.be |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C long-range (2-3 bond) correlations | Connects disparate spin systems to build the carbon skeleton. acs.orgvliz.be |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (<5 Å) | Provides interproton distance restraints for determining relative stereochemistry and conformation. vliz.benih.gov |

High-Resolution Mass Spectrometry (HRMS) was a primary technique used to validate the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS confirmed the elemental composition of the molecule, which was essential for the subsequent interpretation of NMR data. vliz.beresearchgate.netawi.de This technique is consistently applied in the initial characterization of novel pyrrole-imidazole alkaloids. acs.org

Determination of Absolute and Relative Configurations

The most challenging aspect of this compound's structural analysis was the unambiguous assignment of its eight contiguous stereogenic centers, which allows for 128 possible relative configurations. nih.govmdpi.com

Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a key technique for determining the absolute configuration of chiral molecules. In the case of the massadines, the CD spectra of the synthesized compounds were matched with the data from the natural samples. nih.gov This comparison was instrumental in confirming that the enantioselective total synthesis had produced the natural enantiomer, thereby establishing the absolute stereochemistry of the molecule. researchgate.netnih.gov This method is frequently used to assign the absolute configuration of complex natural products when crystallographic data is unavailable. acs.org

The definitive assignment of the eight stereogenic centers in this compound was achieved through a combination of NMR data, computational analysis, and total synthesis. nih.govresearchgate.net Interproton distances obtained from ROESY/NOESY experiments served as restraints for computational methods. nih.gov A notable approach is the "floating chirality distance geometry" (fc-rDG/DDD) method, which uses these experimental distance restraints to calculate possible structures and significantly narrow down the number of potential diastereomers from the 128 possibilities. nih.govacs.org This computational approach, applied to the diastereomer 3,7-epi-massadine chloride, successfully confirmed the relative configuration of all eight stereogenic centers. nih.govacs.org

Ultimately, the ambiguity of the absolute configuration was resolved through enantioselective total synthesis. The successful synthesis of (−)-Massadine chloride, whose optical rotation and CD spectra matched those of the natural product, unequivocally confirmed the absolute stereochemistry of all chiral centers. researchgate.netnih.gov

| Technique/Method | Principle | Contribution to Stereochemical Assignment |

|---|---|---|

| NOESY/ROESY | Measures through-space ¹H-¹H proximity. | Provides local interproton distance restraints for relative configuration. nih.gov |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light. | Matches synthetic and natural samples to confirm absolute configuration. nih.gov |

| Residual Dipolar Couplings (RDCs) | Provides global orientational constraints of bonds in a weakly aligned medium. | Helps define the overall molecular shape and differentiate between diastereomers. mdpi.comnih.gov |

| Computational Analysis (fc-rDG/DDD) | Uses experimental NMR restraints to calculate and rank possible stereoisomers. | Confirms the relative configuration by drastically reducing the number of possibilities. nih.govacs.org |

| Enantioselective Total Synthesis | Unambiguous chemical construction of a single enantiomer. | Provides the final, definitive proof of both relative and absolute stereochemistry. researchgate.netnih.gov |

Chemical Reactivity and Transformation Studies

Interconversion with Related Pyrrole-Imidazole Alkaloids

A defining characteristic of massadine (B1247034) chloride is its ability to interconvert with its hydroxylated analogue, massadine. This transformation is a key feature, suggesting that massadine chloride is a direct biosynthetic precursor to massadine. researchgate.netnih.govrsc.org

This compound readily undergoes hydrolysis in aqueous environments to yield massadine. researchgate.net This conversion involves the substitution of the chloride atom with a hydroxyl group. researchgate.net The transformation is not a simple direct displacement but is believed to proceed through a reactive aziridinium (B1262131) intermediate, termed "massadine aziridine". researchgate.netnih.gov This proposed mechanism involves the neighboring guanidine (B92328) group participating in the displacement of the chloride, forming a transient, strained three-membered aziridine (B145994) ring. Subsequent nucleophilic attack by water on this intermediate opens the ring to form massadine, a process that explains the observed retention of stereochemistry at the reaction center. researchgate.netnih.gov Synthetic studies have replicated this transformation, noting that the displacement of an α-chloride to form a hydroxy analogue proceeds in a manner similar to the known conversion of this compound to massadine. nih.gov The spontaneous nature of this conversion under mild aqueous conditions highlights the hydrolytic instability of the chloride group in this specific chemical environment. researchgate.net

The equilibrium between this compound and massadine is significantly influenced by both temperature and pH. benchchem.com Research has demonstrated that the conversion can be manipulated by altering these conditions. For instance, massadine can be completely converted back to this compound by incubation in water at 60°C for four hours, indicating that the reaction is reversible and temperature-dependent. researchgate.netnih.gov The term "mild heating" is often used to describe conditions that facilitate the interconversion. nih.gov

The pH of the medium is also a critical factor. benchchem.com During the total synthesis of these compounds, careful pH control is essential to direct the cyclization pathways. Acidic conditions, such as the use of neat trifluoroacetic acid (TFA), tend to favor the desired O-cyclization that forms the massadine core, while suppressing N-cyclization that would lead to the isomeric axinellamine skeleton. nih.gov However, equilibration between the massadine and epi-massadine forms was reported not to occur under these acidic conditions. nih.gov The interconversion of related pyrrole-imidazole isomers has also been shown to be dependent on pH and concentration. nih.gov

| Parameter | Condition | Observed Effect | Reference |

|---|---|---|---|

| Temperature | 60°C in water (4 hours) | Drives conversion of massadine to this compound. | researchgate.net |

| Temperature | Warm water / Mild heating | Facilitates conversion of this compound to massadine. | nih.govnih.gov |

| pH | Acidic (e.g., neat TFA) | Favors O-cyclization to form massadine core during synthesis; suppresses N-cyclization. | nih.gov |

| pH | Buffered Conditions (pH 6.8) | Used for 2-aminoimidazole assembly in synthetic routes. | benchchem.com |

Investigation of Redox Chemistry

The redox chemistry of this compound and its precursors is a cornerstone of its total synthesis. nih.gov The molecule's complex structure contains multiple nitrogenous groups that require highly selective oxidation reactions to assemble the final architecture. researchgate.netcapes.gov.br Key intermediates in the biosynthetic pathway are thought to be formed via single-electron transfer (SET) mechanisms. benchchem.com

A significant breakthrough in the synthesis of this compound was the development of a chemoselective method for the oxidation of unprotected guanidines in aqueous conditions. nih.govnih.gov This was critical for installing the C9 hemiaminal functionality. Researchers found that using silver(II) picolinate (B1231196) in a 10% aqueous trifluoroacetic acid (TFA) solution efficiently oxidized the precursor to install the hemiaminal in high yield (84%) at ambient temperature. rsc.orgnih.gov This method represented a major improvement over previous protocols that required higher temperatures and longer reaction times. nih.gov The presence of TFA was found to significantly accelerate the reaction and improve conversion. nih.gov

Other oxidizing agents have also been explored. For instance, dimethyldioxirane (B1199080) (DMDO) was used in one synthetic approach, although it initially favored the formation of an undesired diastereomer. nih.gov The conditions for these redox reactions, particularly pH, must be carefully controlled to achieve the desired outcome and prevent side reactions. nih.gov

| Reagent System | Purpose | Key Findings | Reference |

|---|---|---|---|

| Silver(II) picolinate / 10% aq. TFA | Chemoselective oxidation to form C9 hemiaminal. | Achieved 84% yield at ambient temperature; TFA accelerates the reaction. | rsc.orgnih.gov |

| Ag(II) picolinate / 10% TFA/H₂O | Optimal for chemoselective guanidine oxidation. | Yield of 84% with >20:1 selectivity. | benchchem.com |

| Dimethyldioxirane (DMDO) in water | Oxidative closure to form the tetracyclic core. | Initially favored undesired 3,7-epi diastereomer; aqueous TFA improved selectivity. | nih.gov |

Nucleophilic Displacement Pathways

Nucleophilic displacement reactions are fundamental to both the synthesis and reactivity of this compound. The loss of the chloride during hydrolysis to massadine is described as a nucleophilic displacement, likely following an S_N2-type pathway that is facilitated by neighboring group participation. researchgate.netbenchchem.com

In the total synthesis of this compound, several key steps rely on carefully controlled nucleophilic displacements.

Formation of the 2-Aminoimidazole Ring : A crucial step in building the core structure involves the treatment of an α-chloroketone intermediate with cyanamide. benchchem.com This reaction proceeds via a nucleophilic displacement of the chloride by cyanamide, which then cyclizes to form the spirocyclic 2-aminoimidazole system. nih.govbenchchem.com

Precursor Synthesis : In the assembly of advanced intermediates, the α-chlorine of a key building block (α-chloroketone 7) is displaced by the nucleophile sodium diformylamide under pH-controlled conditions. nih.gov

Chloride Installation : The formation of this compound from a precursor with a secondary hydroxyl group involves a nucleophilic substitution. The hydroxyl group is first activated, and the subsequent participation of the neighboring guanidine F-ring forms an aziridinium-like intermediate. The nucleophilic attack of a chloride ion then affords this compound with retention of the α-configuration. researchgate.net This anchimeric assistance is critical for controlling the stereochemistry of the final product. researchgate.net

These pathways demonstrate that the strategic use of nucleophilic displacement is essential for constructing the complex, polycyclic architecture of this compound and explains its characteristic conversion to massadine.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) has been employed to model the structure of this compound and its derivatives, although the computational cost can be significant for such a large and complex molecule. nih.govmdpi-res.com These calculations are crucial for understanding the molecule's geometry and electronic landscape.

DFT-derived structural models have been used in conjunction with experimental data to elucidate the relative configurations of complex pyrrole-imidazole alkaloids. nih.govmdpi-res.com For instance, the calculated ¹³C NMR spectroscopic data for massadine derivatives have been compared against experimental values. mdpi-res.com The accuracy of these calculations is often evaluated using statistical metrics such as the coefficient of correlation (R²), mean absolute error (MAE), and maximum error (MaxErr) between the theoretical and experimental data. mdpi-res.com In studies on related complex alkaloids, functionals like M06-2X with the 6-31G* basis set have been utilized to calculate potential energy profiles and investigate reaction pathways. researchgate.net These theoretical approaches have also guided the design of synthetic strategies, for example, in the development of exo-selective dienophiles for pathways toward related compounds. capes.gov.brcapes.gov.br

Table 1: Application of DFT in this compound Research

| Application Area | Details | Key Findings |

|---|---|---|

| Structural Elucidation | Comparison of calculated vs. experimental NMR data. | Aided in confirming the relative stereochemistry of massadine derivatives. mdpi-res.com |

| Reaction Design | Guided design of dienophiles in synthetic approaches. | Facilitated the development of stereocontrolled synthetic routes. capes.gov.brcapes.gov.br |

| Energy Profiling | Calculation of potential energies for different diastereomers. | Provided insights into the thermodynamic stability of various isomers. researchgate.netbenchchem.com |

Molecular Dynamics (MD) Simulations for Conformation and Stability Analysis

Molecular Dynamics (MD) simulations, particularly restrained MD (rMD), have been instrumental in analyzing the conformation and stability of this compound and its epimers. nih.gov These simulations are often used to determine the relative configuration of molecules with numerous stereogenic centers by incorporating experimental distance restraints, typically from ROESY NMR spectra. mdpi.comnih.gov

Table 2: MD Simulation Parameters for Configurational Analysis of 3,7-epi-Massadine Chloride

| Parameter | Description | Source |

|---|---|---|

| Method | Floating Chirality-Restrained Distance Geometry/Distance Bounds Driven Dynamics (fc-rDG/DDD) | nih.gov |

| Experimental Restraints | 36 interproton distances from ROESY spectra (300 ms (B15284909) mixing time) | mdpi.comnih.gov |

| Outcome | Simultaneous assignment of 8 stereogenic centers | nih.gov |

| Result | Confirmed the published relative configuration | nih.gov |

Theoretical Studies on Intermolecular and Intramolecular Interactions (e.g., π-Stacking, Hydrogen-Bonding Networks)

The complex three-dimensional structure of this compound is maintained by a delicate balance of intramolecular forces. benchchem.com Theoretical studies have been crucial in identifying and understanding these non-covalent interactions. The natural configuration of this compound is stabilized by a combination of π-stacking interactions and an extensive intramolecular hydrogen-bonding network. benchchem.comnih.gov

Specifically, π-stacking is thought to occur between the two cyclic guanidine moieties, which are positioned facing each other in an endo configuration within the tetracyclic core. benchchem.comnih.gov This arrangement, along with a network of hydrogen bonds, stabilizes the molecule's boat conformation. benchchem.com In contrast, molecular modeling has suggested that the thermodynamically disfavored C3,C7-epi diastereomer is stabilized by intramolecular hydrogen bonding between the C3 guanidine and a C7 hydroxyl group. benchchem.com These stabilizing forces are critical for understanding the molecule's conformational preferences and the challenges associated with controlling its stereochemistry during synthesis. benchchem.comnih.gov

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling has provided significant mechanistic insights into the chemical transformations involving this compound. benchchem.com For example, computational studies combining DFT and MD simulations have helped to explain the preferential formation of C3/C7 isomers during synthesis. benchchem.com These models have shed light on why the natural C3,C7 configuration is thermodynamically disfavored compared to its epimer, a factor that complicates synthetic efforts. benchchem.com

The proposed biosynthetic pathway to this compound is thought to involve an oxidative radical-mediated rearrangement of dibromoageliferin derivatives. benchchem.com Key steps in this process, such as the formation of intermediates through single-electron transfer (SET) mechanisms and radical recombination, are areas where computational modeling can elucidate complex reaction coordinates. benchchem.com Furthermore, the observed conversion of this compound to massadine in aqueous media is believed to proceed through a highly reactive "massadine aziridine" intermediate. nih.govresearchgate.net This transformation is facilitated by a favorable dihedral angle between the aminoimidazole C-N bond and the C-Cl bond, a geometric feature that can be precisely analyzed through computational models to understand its unique reactivity compared to other related chloro-containing alkaloids. nih.gov

Conclusion

Massadine (B1247034) chloride is a fascinating example of the intricate and diverse chemical structures produced by marine organisms. Its isolation and total synthesis have not only contributed to the field of natural product chemistry but have also opened avenues for further investigation into the biological activities of the pyrrole-imidazole alkaloids. While much remains to be learned about the specific biological functions and therapeutic potential of massadine chloride, its unique structural framework serves as an inspiration for the design and synthesis of new molecules with potential applications in medicine and biomedical research. Future studies are needed to fully elucidate its mechanism of action and to explore its potential as a lead compound for drug discovery.

Biological Activities and Mechanistic Research

Antimicrobial Activity Research

The antimicrobial potential of massadine (B1247034) chloride and its derivatives has been evaluated, revealing notable effects against a range of bacterial pathogens. This research is part of a broader investigation into pyrrole-imidazole alkaloids as a source for new antibacterial agents. uq.edu.auacs.org

While massadine chloride itself has been noted for its antibacterial properties, more detailed activity data has been published for its analogue, 3-O-methyl this compound. uq.edu.au This derivative has demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

In a study of compounds isolated from the deep-sea Great Australian Bight sponge Axinella sp., 3-O-methyl this compound exhibited significant antibacterial effects with IC50 values in the low micromolar range. uq.edu.aumdpi.com The activity was observed against multiple strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com

| Bacterial Strain | Type | ATCC Designation | IC₅₀ (µM) |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 9144 | 3.7 |

| Staphylococcus aureus | Gram-positive | 25923 | 4.2 |

| Bacillus subtilis | Gram-positive | 6051 | 2.6 |

| Bacillus subtilis | Gram-positive | 6633 | 2.2 |

| Escherichia coli | Gram-negative | 11775 | 4.4 |

| Pseudomonas aeruginosa | Gram-negative | 10145 | 4.9 |

The precise antibacterial mechanism of this compound has not been fully elucidated. However, studies on closely related dimeric pyrrole-imidazole alkaloids, such as the axinellamines, provide insights into a potential mode of action. acs.org Research on axinellamines suggests that their antibacterial effect is not due to a single, direct mechanism but may involve secondary membrane destabilization. researchgate.netacs.org Furthermore, these related compounds have been observed to induce an unusual cellular morphology in bacteria like E. coli, characterized by elongated and branching forms. acs.org This phenotype is consistent with the inhibition of normal septum formation during bacterial cell division. acs.org It is hypothesized that this compound may share a similar mechanism of action, interfering with cell division and membrane integrity, though direct evidence is still required.

Enzymatic Inhibition Studies

Beyond direct antimicrobial action, the biological profile of the massadine family includes the inhibition of key cellular enzymes, highlighting their potential as biochemical probes and therapeutic leads.

This compound is recognized as a biosynthetic precursor to the related compound massadine. researchgate.net This transformation can occur via the displacement of the chloride with water. nih.gov It is massadine that has been identified as a potent inhibitor of Geranylgeranyltransferase Type 1 (GGTase I) from Candida albicans, with a reported IC50 value of 3.9 μM. researchgate.netmedicalresearchjournal.org

GGTase I is a crucial enzyme involved in the post-translational modification of many proteins, including small GTPases that are vital for cellular signaling, proliferation, and survival. cancer.govnih.gov By attaching a geranylgeranyl lipid group to these proteins, GGTase I facilitates their localization to cellular membranes, which is essential for their function. cancer.gov The inhibition of this enzyme can disrupt these critical cellular processes, making it an attractive target for the development of new therapeutic agents, particularly in oncology and mycology. medicalresearchjournal.orgcancer.govplos.org

Exploration of Cellular Targets and Molecular Receptors

The identification of specific cellular targets and molecular receptors for the pyrrole-imidazole alkaloid family is an ongoing area of research. researchgate.netacs.org While a definitive molecular target for this compound has not been identified, studies on its more complex structural relatives have yielded significant findings. The stylissadines, which are tetrameric pyrrole-imidazole alkaloids structurally related to massadine, have been identified as specific and potent antagonists of the P2X7 receptor. acs.orgmdpi.com Stylissadine A and Stylissadine B inhibit this receptor with IC50 values of 0.7 μM and 1.8 μM, respectively. mdpi.com The P2X7 receptor is an ion channel activated by ATP and is heavily implicated in inflammatory processes, suggesting that its antagonists could have therapeutic potential in treating inflammatory diseases. acs.org Given the structural relationship, it is plausible that this compound may interact with similar signaling pathways, although likely with different affinity and specificity.

Comparative Analysis of Biological Activities with Related Natural Products

The biological activity of this compound and its derivatives is best understood in comparison to the diverse array of related pyrrole-imidazole alkaloids.

In a screening of 18 related compounds from an Axinella sp. sponge, 3-O-methyl this compound was found to be a potent antibacterial agent, whereas other isolated compounds like debromohymenialdisine (B1669978) and hymenialdisine (B1662288) were potent kinase inhibitors but lacked significant antibacterial effects. uq.edu.au This highlights a degree of functional specialization within this structural class.

The antibacterial activity of oroidin (B1234803), a simpler, monomeric precursor to many dimeric alkaloids, has also been studied. mdpi.com Oroidin itself shows notable activity against Gram-positive bacteria like S. aureus, but is less effective against Gram-negative bacteria and fungi. mdpi.com This contrasts with the broad-spectrum activity reported for 3-O-methyl this compound. mdpi.com

Furthermore, the axinellamines, which are constitutional isomers of this compound, are also broad-spectrum antibacterial agents active against both Gram-positive and Gram-negative bacteria. researchgate.netacs.org In contrast, the tetrameric stylissadines show potent P2X7 receptor antagonism but are not primarily noted for their antibacterial effects. acs.orgmdpi.com This comparative analysis demonstrates that subtle changes in the complex architecture of these alkaloids—from monomer to dimer to tetramer, and variations in substitution patterns—can lead to significant shifts in their primary biological activities.

Comparative Studies with Other Pyrrole Imidazole Alkaloids

Structural Relationship to Congeneric Compounds

The intricate architecture of massadine (B1247034) chloride is shared by a number of related dimeric pyrrole-imidazole alkaloids. These compounds often feature a dense array of functionalities, including halogen atoms and multiple stereocenters, making them fascinating subjects for structural and synthetic studies. nih.govacs.org

Massadine

Massadine and massadine chloride are closely related, with this compound considered a biosynthetic precursor to massadine. semanticscholar.orgresearchgate.net The key structural difference lies in the substitution at a specific carbon atom. This compound possesses a chlorine atom, which can be hydrolyzed to the corresponding hydroxyl group found in massadine. researchgate.netnih.gov This transformation has been demonstrated to occur in an aqueous medium. psu.edu

Axinellamines (A, B, C)

The axinellamines are constitutional isomers of this compound, sharing the same molecular formula but differing in their connectivity. nih.gov This structural relationship suggests the possibility of an isomeric rearrangement, for instance, through an aminal opening and hemiaminal closure at the C7 position, although such a transformation has not been observed under various experimental conditions. nih.gov The axinellamine skeleton is a recurring motif in several dimeric pyrrole-imidazole alkaloids. nih.govmdpi.com Axinellamines A and B differ only in their stereochemistry at the C-5 and C-9 positions. mdpi.commdpi.com

Palau'amine

Palau'amine is a highly complex, hexacyclic dimeric pyrrole-imidazole alkaloid that shares structural motifs with this compound. nih.govnih.gov Both molecules contain a chlorinated, polycyclic core with numerous nitrogen atoms and stereogenic centers. nih.govwikipedia.orgacs.org The structural complexity and the presence of a strained trans-fused five-membered ring system in palau'amine have made it a significant target for total synthesis. acs.orgcomporgchem.com The successful synthesis of palau'amine and related compounds has provided valuable insights into the structural and stereochemical relationships within this alkaloid family. nih.govnih.gov

Stylissadine and Tetrabromostyloguanidine

Stylissadines are even more complex, representing tetrameric pyrrole-imidazole alkaloids. nih.gov this compound has been proposed as a potential biosynthetic precursor to stylissadine. semanticscholar.orgresearchgate.net Tetrabromostyloguanidine is another related complex alkaloid whose structural elucidation, along with that of palau'amine, has been crucial in understanding the stereochemistry of this class of compounds. acs.orgacs.org

Oroidin (B1234803) and other Biosynthetic Precursors

Oroidin is considered the fundamental building block and a key biogenetic precursor for the entire family of pyrrole-imidazole alkaloids. nih.govresearchgate.netjst.go.jp It is the simplest member, featuring a bromopyrrole carboxamide linked to an amino-imidazole moiety. nih.gov More complex PIAs, including the dimeric and tetrameric structures, are believed to be derived from oroidin through various biosynthetic transformations. jst.go.jp The biosynthesis of oroidin itself is thought to originate from amino acids such as proline, ornithine, and histidine. nih.govresearchgate.net

Comparative Biosynthetic Hypotheses

The biosynthesis of the complex dimeric pyrrole-imidazole alkaloids is a subject of ongoing research and speculation. nih.govresearchgate.net Several hypotheses have been proposed to explain the formation of these intricate structures from simpler precursors like oroidin.

One prominent hypothesis suggests that the dimerization of oroidin-derived monomers is a key step. github.io For instance, it has been proposed that massadine could be assembled from the [3+2] heterodimerization of one oroidin molecule and one dispacamide A molecule. github.io This process is thought to be mediated by single-electron transfer (SET) reactions. github.iotdl.org

Another hypothesis involves the intermediacy of "pre-axinellamines," which could be derived from oroidin, sceptrin, or ageliferin (B1246841). mdpi.com These intermediates are proposed to undergo intramolecular cyclizations to form the various polycyclic skeletons of the axinellamines, massadines, and palau'amine. nih.gov The conversion of ageliferin into the carbocyclic core of the axinellamines provides support for this hypothesis. nih.gov

The isolation of this compound has provided crucial evidence for some of these biosynthetic pathways. researchgate.netpsu.edu Its conversion to massadine supports the idea of late-stage functional group transformations. nih.govpsu.edu The structural similarities and the proposed biosynthetic connections underscore a common origin for this diverse family of marine alkaloids, with oroidin serving as the central precursor. nih.govjst.go.jpsemanticscholar.org

Comparative Analysis of Synthetic Strategies

The synthesis of complex dimeric pyrrole-imidazole alkaloids (PIAs) like this compound presents significant chemical challenges due to their densely packed functionalities, stereochemical complexity, and highly polar nature. nih.govacs.org The synthetic strategies employed for this compound and its congeners can be broadly analyzed and compared with those for other members of the PIA family, which includes simpler monomers like oroidin and other dimeric structures such as the axinellamines. nih.govnih.gov

A pivotal achievement in this field is the total synthesis of (±)-massadine chloride by Baran and coworkers. nih.govnih.govresearchgate.net A key feature of their approach was a late-stage, chemoselective oxidation of an unprotected guanidine (B92328) moiety under aqueous conditions. nih.govnih.gov This strategy was developed after initial attempts to use a previously reported silver(II)-mediated oxidation proved not to be general enough for the highly complex intermediates required for the massadine core. acs.org The optimized protocol, involving silver(II) picolinate (B1231196) in the presence of trifluoroacetic acid (TFA), was crucial for installing a C9 hemiaminal, a key structural feature of this compound. nih.govacs.org

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the final cyclization. This compound and the axinellamines are constitutional isomers, differing in the connectivity of the spirocyclic core. nih.govacs.org The synthesis must therefore favor O-cyclization to form the massadine-type core over N-cyclization, which would lead to the axinellamine skeleton. nih.govacs.org The Baran synthesis achieved this by carefully controlling the pH during the oxidation and subsequent ring closure in neat TFA, which protonates the guanidine moiety and directs the cyclization towards the desired oxygen atom. nih.govacs.org

In contrast, strategies for simpler PIAs like oroidin, considered a biogenetic precursor to the more complex alkaloids, are more direct. nih.gov These syntheses can be categorized into two main approaches: building upon a pre-existing imidazole (B134444) ring or assembling the imidazole ring from an acyclic precursor. nih.govacs.orgsemanticscholar.org For instance, some syntheses start from commercially available urocanic acid to construct the 2-aminoimidazole core. acs.org The pyrrole (B145914) carboxamide unit, a signature feature of all PIAs, is often introduced via acylation using activated pyrrole species like 4,5-dibromo-2-trichloroacetylpyrrole. acs.orgrsc.org

The table below provides a comparative overview of key synthetic strategies for different pyrrole-imidazole alkaloids.

| Feature | This compound | Axinellamines | Oroidin |

| Key Challenge | Regiocontrol of spirocyclization (O- vs. N-cyclization) nih.govacs.org | Diastereoselective formation of the core structure | Construction of the 2-aminoimidazole-propenyl moiety nih.govsemanticscholar.org |

| Core Formation Strategy | Late-stage chemoselective oxidation and acid-mediated O-cyclization nih.govacs.org | Late-stage chemoselective oxidation and N-cyclization acs.org | Coupling of pyrrole and imidazole precursors nih.govacs.org |

| Key Reagents | Silver(II)picolinate, TFA, dimethyldioxirane (B1199080) nih.govacs.org | Silver(II)-mediated oxidation acs.org | Cyanamide, α-haloketones, or azido-transfer reagents acs.org |

| Precursor Complexity | Highly complex, multi-ring spirocyclic intermediates nih.gov | Complex spirocyclic intermediates, constitutional isomers of massadine precursors nih.gov | Linear pyrrole and imidazole derivatives nih.govsemanticscholar.org |

Structure-Activity Relationship (SAR) Studies across Pyrrole-Imidazole Alkaloids

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity. wikipedia.org For the pyrrole-imidazole alkaloids, SAR studies have been crucial in identifying the key structural motifs responsible for their diverse biological effects, including antibacterial, antifungal, and immunosuppressive properties. acs.org Oroidin, as the basic structural unit for many PIAs, has often served as a template for these investigations. semanticscholar.orgopenaccessjournals.comopenaccessjournals.com

Studies on various natural and synthetic analogues have revealed several critical structural features for biological activity. The dibrominated pyrrole ring is a recurring feature in many active PIAs. grafiati.com Altering the halogenation pattern has been shown to influence potency, with di-halogenation, particularly with bromine, often being critical for potent antibacterial activity. grafiati.commdpi.com

The nature of the linker between the pyrrole and imidazole moieties also plays a significant role. For dimeric alkaloids, the length and constitution of the chain connecting the two pyrrole-imidazole units are important. grafiati.com For instance, in a series of synthetic analogues based on a dibromo pyrrole spermidine (B129725) alkaloid, longer chains connecting two pyrrolic units were found to correlate with better antibacterial activity. mdpi.com

The 2-aminoimidazole moiety is another key pharmacophore. While it may not be active by itself, it often acts as an enhancer of the biological activity of the pyrrole portion. semanticscholar.org Modifications to this unit, including the creation of reverse amides or amide isosteres, have been explored to develop potent inhibitors of bacterial biofilm formation. semanticscholar.org

In the context of this compound and its derivatives, specific structural elements have been linked to activity. For example, 3-O-methyl this compound has demonstrated antibacterial activity against several Gram-positive and Gram-negative bacteria, whereas other closely related massadine derivatives were inactive against a panel of neurodegenerative disease kinase targets. researchgate.net This highlights that even subtle modifications, such as methylation at a specific position, can significantly alter the biological activity profile.

The following table summarizes key SAR findings for the pyrrole-imidazole alkaloid class.

| Structural Feature | Observation | Implication for Biological Activity |

| Pyrrole Ring | Di-halogenation (Br or Cl) is often present in active compounds. grafiati.commdpi.com | Enhances antibacterial potency. grafiati.com |

| 2-Aminoimidazole Moiety | Acts as an activity enhancer for the pyrrole unit. semanticscholar.org | Crucial for the overall activity profile, particularly in biofilm inhibition. semanticscholar.orgopenaccessjournals.com |

| Linker/Side Chain | Longer chains in dimeric structures can increase activity. grafiati.commdpi.com | Influences target binding and cell penetration. mdpi.com |

| Overall Structure | Dimerization (e.g., ageliferins, massadines) can lead to potent activity. acs.orggrafiati.com | The spatial arrangement of pharmacophores is critical. |

| Specific Substituents | Methylation at certain positions can confer specific activities (e.g., antibacterial). researchgate.net | Allows for fine-tuning of the biological effect. researchgate.net |

Future Research Directions and Methodological Advancements

Development of Scalable Synthetic Routes for Academic and Potential Research Applications

The structural complexity of Massadine (B1247034) chloride, a dimeric pyrrole-imidazole alkaloid, renders its total synthesis a formidable challenge. nih.govacs.org However, access to this and related compounds in workable quantities is crucial for in-depth biological evaluation and further chemical studies. While the total synthesis of Massadine chloride has been achieved, a key focus for future research is the development of more efficient and scalable synthetic routes. acs.orgacs.org

Initial synthetic strategies have relied on intricate, multi-step sequences. acs.orgnih.gov A significant breakthrough in the synthesis of related pyrrole-imidazole alkaloids was the development of a chemoselective method to oxidize unprotected guanidines in an aqueous environment, a method that was optimized and applied to the synthesis of this compound. nih.govacs.orgnih.gov Another critical strategy has been the iterative formation of the 2-aminoimidazole core. nih.gov

Key Synthetic Strategies for Pyrrole-Imidazole Alkaloids:

| Strategy | Description | Relevance to this compound |

| Chemoselective Guanidine (B92328) Oxidation | A method to oxidize unprotected guanidines in aqueous media, crucial for late-stage functionalization. nih.govacs.orgnih.gov | Enabled the successful total synthesis of this compound. nih.govacs.org |

| Iterative 2-Aminoimidazole Formation | Stepwise construction of the key heterocyclic core. nih.gov | A foundational approach in building the complex scaffold of this compound. nih.gov |

| Pauson-Khand Reaction | A powerful method for constructing cyclopentenone systems, applied to key intermediates. thieme-connect.com | While applied to axinellamines, this strategy could be adapted for scalable access to precursors of this compound. thieme-connect.com |

Enhancement of Analytical Methodologies for Complex Marine Natural Products

The structural elucidation of complex marine natural products like this compound is a significant analytical challenge due to their intricate stereochemistry and the presence of multiple functional groups. si.edu Advanced analytical techniques are indispensable for their characterization.

High-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy are the cornerstones for determining the structure of these alkaloids. si.edu Techniques such as MALDI-TOF-MS have also been employed for the rapid screening of sponge tissues, like those of Stylissa caribica, to identify known and potentially new pyrrole-imidazole alkaloids directly from the biological source. nih.gov

Future advancements in this area should focus on the continued development and application of hyphenated analytical techniques, which couple chromatographic separation with spectroscopic detection. The use of ultra-fast HPLC with high-resolution mass spectrometry and advanced NMR technologies can significantly enhance the speed and accuracy of structural determination. mdpi.com Furthermore, the development of computational tools and databases, such as the Global Natural Products Social (GNPS) molecular networking platform, is crucial for the dereplication of known compounds and the identification of novel structures in complex mixtures. mdpi.com These advancements will not only accelerate the discovery of new marine natural products but also provide more detailed insights into their chemical properties and biosynthesis. mdpi.com

Interdisciplinary Research Approaches in Chemical Ecology and Marine Chemical Biology

Understanding the ecological role of this compound requires an interdisciplinary approach that integrates chemistry, biology, and ecology. uncw.edu Marine sponges, including Stylissa caribica, produce a vast arsenal (B13267) of secondary metabolites that are believed to function as chemical defenses against predators, pathogens, and competitors. si.eduuncw.edunih.gov The production of these compounds is likely a key factor in the survival and ecological success of these sessile organisms. uncw.edu

The study of the chemical ecology of sponges is increasingly benefiting from "omics" technologies, such as metabolomics and genomics. nih.gov These approaches allow for a broader understanding of the chemical diversity within and between sponge species and can help to identify the symbiotic microorganisms that may be involved in the biosynthesis of these natural products. nih.gov

Future interdisciplinary research on this compound could involve:

In-situ studies: Investigating the localization of this compound within the sponge tissue to understand its role in deterring predation or microbial fouling.

Metabolomic profiling: Comparing the metabolic profiles of Stylissa caribica from different environments to understand how ecological factors influence the production of this compound.

Microbiome analysis: Identifying the microbial symbionts of Stylissa caribica and investigating their potential role in the biosynthesis of this compound and related alkaloids.

By combining these approaches, researchers can gain a more complete picture of the function of this compound in its natural environment and its contribution to the chemical biology of the host sponge. nih.govanr.fr

Identification of Unexplored Mechanistic Pathways and Novel Biological Targets

This compound is known to be a biosynthetic precursor to massadine, converting to the latter in aqueous media. si.edu This transformation suggests the existence of specific enzymatic machinery or unique chemical reactivity within the sponge that facilitates this conversion. si.edu The elucidation of this and other biosynthetic pathways remains a key area for future investigation.

While the biological activity of this compound itself is not extensively studied, related dimeric pyrrole-imidazole alkaloids have shown a range of interesting biological properties, including antibacterial and antiviral activities. nih.gov For example, a derivative, 3-O-methyl this compound, has demonstrated antibacterial activity. nih.gov Furthermore, the related stylissadines, which may be biosynthetically derived from massadine, are potent antagonists of the P2X7 receptor, a target for inflammatory diseases. uta.edu

Future research should aim to:

Elucidate the biosynthetic pathway: Identify the enzymes and intermediates involved in the conversion of this compound to massadine and potentially to the more complex stylissadines.

Broaden biological screening: Test this compound and its synthetic analogs against a wider range of biological targets to uncover new therapeutic potentials.

Investigate mechanisms of action: For any identified biological activities, detailed studies should be conducted to understand the molecular mechanisms by which this compound exerts its effects.

The unique chemical architecture of this compound makes it a promising scaffold for the discovery of new biological functions and the development of novel therapeutic leads. nih.gov

Q & A

Q. What are the primary synthetic challenges in Massadine chloride synthesis, and what strategies address them?

this compound's structural complexity—including dense functionalization, stereochemical diversity, and high polarity—poses challenges in intermediate purification and reaction control. Key strategies include:

- Silver(II)-mediated oxidation : Enables selective oxidation of unprotected guanidine moieties in aqueous media, avoiding cumbersome protection/deprotection steps .

- Iterative 2-aminoimidazole formation : Facilitates stepwise assembly of the bicyclic pyrrole-imidazole scaffold .

- Solvent optimization : Use of trifluoroacetic acid (TFA) accelerates reaction rates and improves yields in oxidation steps .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile or neoprene gloves (verified via manufacturer compatibility charts) and chemical-resistant lab coats .

- Engineering controls : Conduct reactions in fume hoods to mitigate inhalation risks .

- Decontamination : Immediate neutralization of spills with 1M sodium bicarbonate, followed by ethanol rinsing . Training documentation and SDS accessibility are mandatory prior to handling .

Q. Which analytical techniques are most effective for characterizing this compound’s structure?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and intermediate structures .

- Multidimensional NMR (¹H, ¹³C, COSY, NOESY) : Resolves stereochemical assignments and hydrogen-bonding networks .

- X-ray crystallography : Provides unambiguous confirmation of absolute configuration in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields during the Ag(II)-mediated oxidation step?

Yield variations often arise from:

- Reaction scale : Smaller scales (<50 mg) may suffer from substrate decomposition; optimize by scaling to >100 mg .

- Catalyst purity : Ensure Ag(II) salts (e.g., AgO) are freshly prepared and stored under inert gas to prevent reduction .

- pH control : Adjusting TFA concentration (5–10% v/v) stabilizes reactive intermediates and minimizes side reactions . Systematic DOE (Design of Experiments) approaches are recommended to identify critical parameters .

Q. What mechanistic insights explain the preferential formation of C3/C7 isomers in this compound derivatives?

Computational studies (DFT, MD simulations) suggest:

Q. How do proposed biosynthetic pathways for this compound compare to laboratory syntheses?

- Biosynthetic hypothesis : Aziridinium intermediates may form via enzymatic chlorination, followed by cyclization (Scheme 13, ).

- Laboratory synthesis : Relies on abiotic oxidative coupling, bypassing enzymatic steps but requiring precise stereochemical control . Comparative metabolomic studies using marine sponge extracts could validate biosynthetic models .

Methodological Considerations

- Data contradiction analysis : When conflicting results arise (e.g., divergent stereochemical outcomes), cross-validate using multiple techniques (e.g., NMR coupling constants vs. X-ray data) .

- Reproducibility : Document reaction conditions exhaustively (e.g., solvent batch, humidity levels) to enable replication .

- Ethical reporting : Disclose negative results (e.g., failed protection strategies) to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.